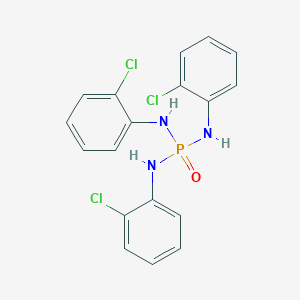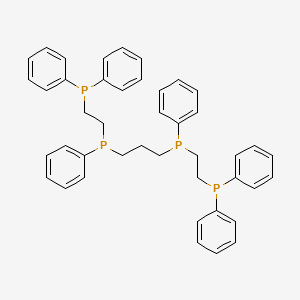
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane is a linear tetraphosphine ligand known for its unique coordination properties. This compound is often used in the synthesis of various metal complexes due to its ability to form stable structures with metals. Its structure consists of a chain of carbon atoms with phenyl groups and phosphorus atoms attached, making it a versatile ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,8,11,11-hexaphenyl-1,4,8,11-tetraphosphaundecane typically involves the reaction of diphenylphosphine with a suitable carbon chain precursor. One common method includes the reaction of diphenylphosphine with 1,4-dibromobutane, followed by further reactions to extend the carbon chain and introduce additional phosphorus atoms . The reaction conditions often involve the use of solvents like benzene or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphorus atoms would yield phosphine oxides, while substitution reactions could introduce various functional groups in place of the phenyl groups .
Aplicaciones Científicas De Investigación
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane has several scientific research applications, including:
Biology: Investigated for its potential use in biological systems, particularly in the study of metal-protein interactions.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which 1,1,4,8,11,11-hexaphenyl-1,4,8,11-tetraphosphaundecane exerts its effects primarily involves its ability to coordinate with metal ions. The phosphorus atoms in the compound act as electron donors, forming stable bonds with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications .
Comparación Con Compuestos Similares
Similar Compounds
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane: Known for its linear structure and coordination properties.
This compound derivatives: Modified versions with different substituents on the phenyl groups.
Other tetraphosphine ligands: Compounds with similar phosphorus-containing structures but different carbon chain lengths or substituents.
Uniqueness
This compound is unique due to its specific arrangement of phosphorus and phenyl groups, which provides distinct coordination properties. This makes it particularly useful in the synthesis of metal complexes with specific electronic and structural characteristics .
Propiedades
Número CAS |
57322-00-6 |
|---|---|
Fórmula molecular |
C43H44P4 |
Peso molecular |
684.7 g/mol |
Nombre IUPAC |
2-diphenylphosphanylethyl-[3-[2-diphenylphosphanylethyl(phenyl)phosphanyl]propyl]-phenylphosphane |
InChI |
InChI=1S/C43H44P4/c1-7-20-38(21-8-1)44(34-36-46(40-24-11-3-12-25-40)41-26-13-4-14-27-41)32-19-33-45(39-22-9-2-10-23-39)35-37-47(42-28-15-5-16-29-42)43-30-17-6-18-31-43/h1-18,20-31H,19,32-37H2 |
Clave InChI |
FBQMUPJLBLHPOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


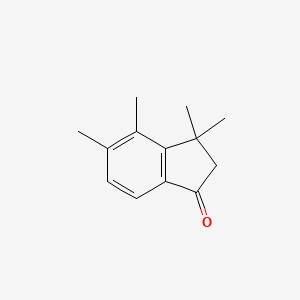

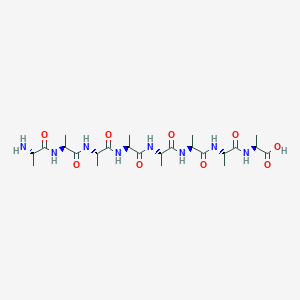
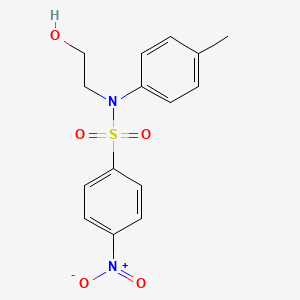
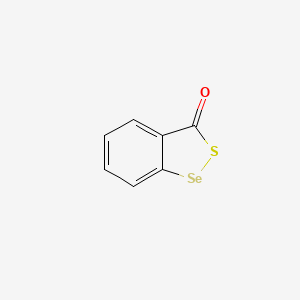
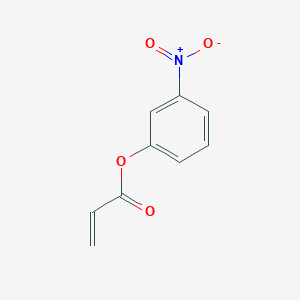

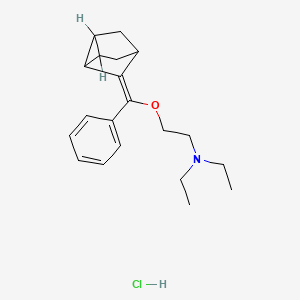
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
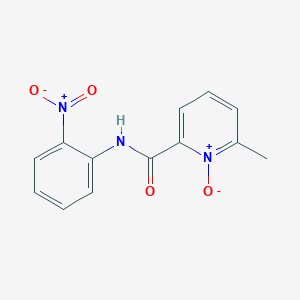

![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)

